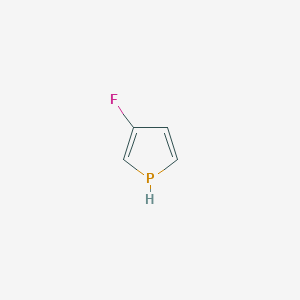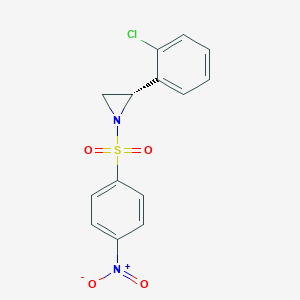![molecular formula C13H17NO B12540444 3-Benzyl-2-oxa-3-azabicyclo[3.2.1]octane CAS No. 661463-37-2](/img/structure/B12540444.png)
3-Benzyl-2-oxa-3-azabicyclo[3.2.1]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzyl-2-oxa-3-azabicyclo[3.2.1]octane is a nitrogen-containing heterocyclic compound with significant potential in the field of drug discovery. This compound features a unique bicyclic structure, which consists of a six-membered nitrogen heterocycle fused to a cyclopentane ring. The presence of both oxygen and nitrogen atoms in the bicyclic framework makes it an interesting scaffold for various synthetic and pharmacological applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-2-oxa-3-azabicyclo[3.2.1]octane can be achieved through several synthetic routes. One common method involves the Dieckmann cyclization of a piperidine derivative. This reaction typically requires the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) .
Another approach involves the tandem C–H oxidation/oxa-Cope rearrangement/aldol reaction of allylic silylethers. This method employs tempo oxoammonium tetrafluoroborate (T+BF4−) and zinc bromide (ZnBr2) as catalysts to promote the efficient construction of the bicyclic framework .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and scalability of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
3-Benzyl-2-oxa-3-azabicyclo[3.2.1]octane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide (NaN3) or sodium cyanide (NaCN) to introduce different functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or alkaline medium, CrO3 in acetic acid.
Reduction: H2 with Pd/C catalyst, lithium aluminum hydride (LiAlH4) in ether.
Substitution: NaN3 in dimethylformamide (DMF), NaCN in ethanol.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced derivatives with hydrogenated bonds.
Substitution: Azides, nitriles.
Applications De Recherche Scientifique
3-Benzyl-2-oxa-3-azabicyclo[3.2.1]octane has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 3-Benzyl-2-oxa-3-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit the activity of intracellular N-acylethanolamine-hydrolyzing acid amidase (NAAA), which plays a role in managing the inflammatory response . The compound exerts its effects through a non-covalent mechanism of action, binding to the active site of the enzyme and preventing its activity .
Comparaison Avec Des Composés Similaires
3-Benzyl-2-oxa-3-azabicyclo[3.2.1]octane can be compared with other similar compounds, such as:
8-Azabicyclo[3.2.1]octane: This compound is the central core of tropane alkaloids, which display a wide array of biological activities.
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing heterocycle with significant potential in drug discovery.
Benzyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate: A related compound with similar structural features.
The uniqueness of this compound lies in its specific bicyclic framework, which includes both oxygen and nitrogen atoms, making it a versatile scaffold for various synthetic and pharmacological applications.
Propriétés
Numéro CAS |
661463-37-2 |
|---|---|
Formule moléculaire |
C13H17NO |
Poids moléculaire |
203.28 g/mol |
Nom IUPAC |
3-benzyl-2-oxa-3-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C13H17NO/c1-2-4-11(5-3-1)9-14-10-12-6-7-13(8-12)15-14/h1-5,12-13H,6-10H2 |
Clé InChI |
NMCROPLLLHRVFW-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC1CN(O2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-3,5-difluorobenzonitrile](/img/structure/B12540365.png)
![3-(2-Methoxyphenyl)-1-azabicyclo[2.2.2]octane;oxalic acid](/img/structure/B12540367.png)

![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-iodo-1-(phenylsulfonyl)-, ethyl ester](/img/structure/B12540373.png)
![2-[Chloro(difluoro)methyl]-1,3-dioxolane](/img/structure/B12540375.png)
![N,N-Dimethyl-4-[2-(4-nitro-1,3-benzothiazol-2-yl)ethenyl]aniline](/img/structure/B12540379.png)

![3-[2-(1,3-Dioxolan-2-yl)phenyl]propan-1-ol](/img/structure/B12540400.png)

![2-[Methyl(phenyl)amino]ethyl diphenylphosphinite](/img/structure/B12540419.png)

![1-[1-(2,2-Diphenylethyl)-3,4-dihydroisoquinolin-2(1H)-yl]ethan-1-one](/img/structure/B12540429.png)
![Benzene, 1-nitro-2-[(3-phenylpropyl)thio]-](/img/structure/B12540431.png)

